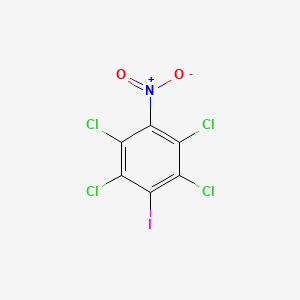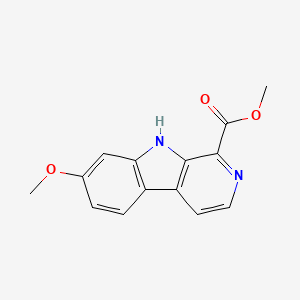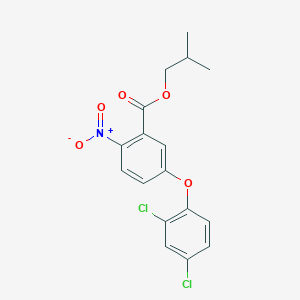
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid typically involves the acylation of hydrazones of oxamic acid thiohydrazides. This process can be followed by the oxidation of the dihydrothiadiazole ring using hydrogen peroxide, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: It can participate in substitution reactions with hydrazonoyl chloride derivatives to form different thiadiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazonoyl chloride for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
Applications De Recherche Scientifique
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can interact with biological molecules, disrupting processes related to DNA replication and protein synthesis . This allows the compound to inhibit the growth of bacterial and cancer cells, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid include:
- 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides
- 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- 1,3,4-substituted-thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
57658-29-4 |
|---|---|
Formule moléculaire |
C3H2N2O2S2 |
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S2/c6-2(7)1-4-5-3(8)9-1/h(H,5,8)(H,6,7) |
Clé InChI |
LFJUWCVECPASII-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=S)S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


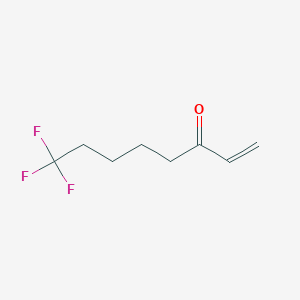
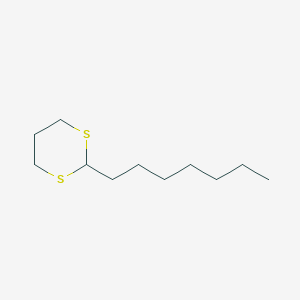
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)

